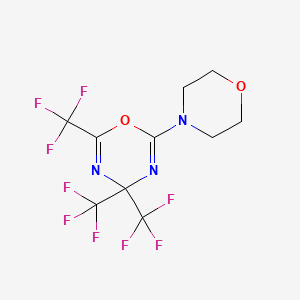
2-(morpholin-4-yl)-4,4,6-tris(trifluoromethyl)-4H-1,3,5-oxadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE is a heterocyclic compound that features a morpholine ring and three trifluoromethyl groups attached to an oxadiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE typically involves the reaction of morpholine with trifluoromethyl-substituted precursors under controlled conditions. One common method includes the cyclization of a trifluoromethylated hydrazine derivative with a suitable carbonyl compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized oxadiazines .
Applications De Recherche Scientifique
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(MORPHOLIN-4-YL)-2-(TRIFLUOROMETHYL)ANILINE: This compound shares the morpholine and trifluoromethyl groups but differs in its core structure.
1,3,4-THIADIAZOLE DERIVATIVES: These compounds have a similar heterocyclic structure but with sulfur instead of oxygen.
1H-1,2,3-TRIAZOLE ANALOGS: These compounds contain a triazole ring and are used in similar applications.
Uniqueness
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE is unique due to the presence of three trifluoromethyl groups, which impart significant electron-withdrawing properties and enhance the compound’s stability and reactivity. This makes it particularly valuable in the synthesis of advanced materials and as a potential pharmaceutical agent .
Propriétés
Formule moléculaire |
C10H8F9N3O2 |
|---|---|
Poids moléculaire |
373.17 g/mol |
Nom IUPAC |
2-morpholin-4-yl-4,4,6-tris(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C10H8F9N3O2/c11-7(12,13)5-20-8(9(14,15)16,10(17,18)19)21-6(24-5)22-1-3-23-4-2-22/h1-4H2 |
Clé InChI |
WDJKNQBWAYOULB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(N=C(O2)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12467253.png)
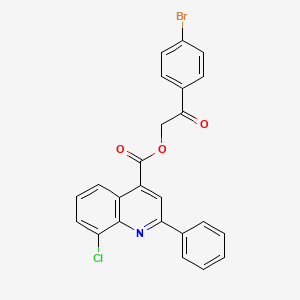
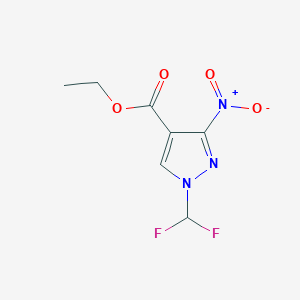
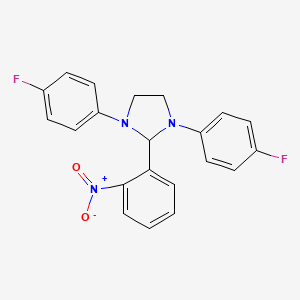
![N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B12467287.png)
![2-(4-methylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467301.png)
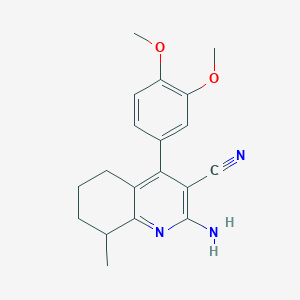
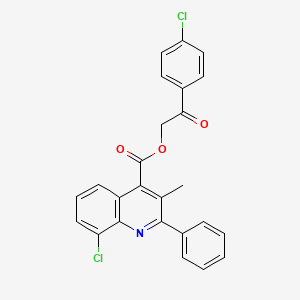
![ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate](/img/structure/B12467337.png)
![[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B12467345.png)
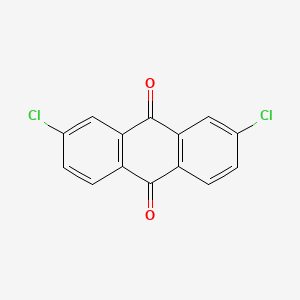
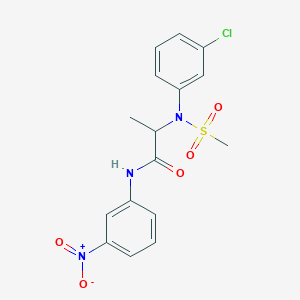
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12467356.png)
![N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B12467361.png)
